E-Cefdinir E-Cefdinir (6R,7R)-7-[[2-(2-amino-4-thiazolyl)-2-hydroxyimino-1-oxoethyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid is a cephalosporin, a ketoxime and a member of 1,3-thiazoles.
Cefdinir, also known as Omnicef, is a semi-synthetic, broad-spectrum antibiotic belonging to the third generation of the cephalosporin class. It has been proven to be effective for the treatment of common bacterial infections in the ear, sinus, throat, lungs, and skin. Cefdinir was approved by the FDA in 1997 to treat a variety of mild to moderate infections and was initially marketed by Abbvie. Because of its chemical structure, it is effective against organisms that are resistant to first-line cephalosporin therapy due to the production of beta-lactamase enzymes.
Cefdinir is a semi-synthetic cephalosporin and a beta-lactam antibiotic with bactericidal activity. Cefdinir's effect is dependent on its binding to penicillin-binding proteins (PBPs) located in the bacterial cytoplasmic membrane. Binding results in the inhibition of the transpeptidase enzymes, thereby preventing cross-linking of the pentaglycine bridge with the fourth residue of the pentapeptide and interrupting consequent synthesis of peptidoglycan chains. As a result, cefdinir inhibits bacterial septum and cell wall synthesis formation.
A third-generation oral cephalosporin antibacterial agent that is used to treat bacterial infections of the respiratory tract and skin.
Brand Name: Vulcanchem
CAS No.: 178601-88-2
VCID: VC21342447
InChI: InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
SMILES: C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Molecular Formula: C14H13N5O5S2
Molecular Weight: 395.4 g/mol

E-Cefdinir

CAS No.: 178601-88-2

Cat. No.: VC21342447

Molecular Formula: C14H13N5O5S2

Molecular Weight: 395.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

E-Cefdinir - 178601-88-2

CAS No. 178601-88-2
Molecular Formula C14H13N5O5S2
Molecular Weight 395.4 g/mol
IUPAC Name (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C14H13N5O5S2/c1-2-5-3-25-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-26-14(15)16-6/h2,4,8,12,24H,1,3H2,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1
Standard InChI Key RTXOFQZKPXMALH-RWFJUVPESA-N
Isomeric SMILES C=CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O
SMILES C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Canonical SMILES C=CC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O
Appearance Light Beige Solid
Melting Point >135

Chemical Structure and Properties

Cefdinir is chemically designated as (6R,7R,Z)-7-[[(2Z)-(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-ethenyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . It has a molecular formula of C₁₄H₁₃N₅O₅S₂, with a molecular weight of 395.41 daltons .

The structure of Cefdinir consists of a core cephalosporin nucleus (7-aminocephalosporanic acid) with a 2-aminothiazole-4-yl-2-hydroxyiminoacetamido side chain at position 7 and a vinyl group at position 3. The 'Z' designation in the chemical name refers to the configuration of the hydroxyimino group, where the higher priority groups are on the same side of the double bond .

The 'E' configuration, which would be relevant to "E-Cefdinir," would have the higher priority groups on opposite sides of the double bond. This stereochemical difference might potentially affect the compound's biological activity, though specific information about "E-Cefdinir" as a distinct isomer is limited in the available literature.

Cefdinir appears as a white to slightly brownish-yellow solid with a melting point of approximately 170°C (with decomposition). It has UV absorption maxima at 223 nm and 286 nm in pH 7 phosphate buffer. It has a pKa of 9.70 and is slightly soluble in dilute HCl and sparingly soluble in 0.1 M pH 7.0 phosphate buffer .

Table 1. Physical and Chemical Properties of Cefdinir

PropertyValue
AppearanceWhite to slightly brownish-yellow solid
Molecular FormulaC₁₄H₁₃N₅O₅S₂
Molecular Weight395.41 daltons
Melting Point170°C (with decomposition)
UV Absorption Maxima223 nm, 286 nm (pH 7 buffer)
pKa9.70
SolubilitySlightly soluble in dilute HCl; sparingly soluble in 0.1 M pH 7.0 phosphate buffer

Mechanism of Action

Cefdinir, like other beta-lactam antibiotics, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis. The mechanism involves binding to penicillin-binding proteins (PBPs), which are essential enzymes involved in the final stages of bacterial cell wall formation .

Specifically, Cefdinir has shown affinity for penicillin-binding proteins 2 and 3 . By binding to these proteins, it inhibits the transpeptidation reactions necessary for cross-linking the peptidoglycan layers of bacterial cell walls. This interference with the final step of transpeptidation in cell walls leads to structural weakness that cannot withstand osmotic pressure, resulting in bacterial cell lysis and death .

Cefdinir's effectiveness is partly due to its ability to resist inactivation by certain beta-lactamase enzymes produced by bacteria as a defense mechanism against beta-lactam antibiotics. This resistance to beta-lactamases contributes to its broader spectrum of activity compared to earlier generation cephalosporins .

Pharmacokinetics

The pharmacokinetic profile of Cefdinir has been well-studied in various populations, providing insights into its absorption, distribution, metabolism, and excretion patterns.

Table 2. Pharmacokinetic Parameters of Cefdinir

ParameterValue (Mean ± SD)
Maximum Plasma Concentration (Cmax)2.36 ± 0.53 μg/ml
Time to Maximum Concentration (Tmax)9.00 ± 2.45 h (median 8 h)
Area Under Curve (AUC0-∞)69.05 ± 14.84 μg·h/ml
Elimination Half-life (t1/2)16.95 ± 1.2 h
Plasma Concentration at 24h1.29 ± 0.34 μg/ml
Plasma Concentration at 48h0.50 ± 0.12 μg/ml

In patients undergoing hemodialysis, a 4-hour dialysis session removed approximately 63% of Cefdinir from the body, suggesting significant clearance through this route in individuals with renal impairment .

The relatively long half-life of Cefdinir (approximately 17 hours) provides an advantage for less frequent dosing regimens compared to some other antibiotics. The sustained plasma concentrations at 24 and 48 hours after dosing indicate that the drug maintains effective concentrations in the body for an extended period, potentially contributing to its clinical efficacy .

Clinical Applications

Cefdinir has demonstrated efficacy in treating a variety of bacterial infections, establishing its role as a valuable antibiotic in clinical practice.

Table 3. Antimicrobial Activity of Cefdinir (MIC80 Values)

Bacterial SpeciesMIC80 (μg/ml)
Staphylococcus aureus0.78
Enterococcus faecalis12.5
Escherichia coli0.39
Klebsiella pneumoniae0.78
Enterobacter spp.>100
Serratia marcescens50
Proteus mirabilis0.78
Proteus vulgaris12.5
Citrobacter spp.100
Pseudomonas spp.>100

Compared to other cephalosporins, Cefdinir's activity against Gram-positive cocci was found to be 3-4 times stronger than that of cefaclor (CCL) and 5-6 times stronger than that of cefixime (CFIX). Against E. coli, K. pneumoniae, and Citrobacter species, its activity was comparable to that of CFIX, while against other Gram-negative bacilli, it was less potent than CFIX but significantly more potent than CCL .

Respiratory Tract Infections

Clinical studies have shown Cefdinir to be effective in treating acute upper respiratory tract infections and pneumonia . In one clinical trial examining various infections, patients with respiratory tract infections showed favorable responses to Cefdinir therapy. The drug demonstrated good efficacy against common respiratory pathogens, making it a suitable choice for conditions such as bronchitis, pneumonia, and pharyngitis .

Urinary Tract Infections

Cefdinir has also shown efficacy in treating urinary tract infections, including pyelonephritis, cystitis, and prostatitis . Its ability to achieve adequate concentrations in urinary tissues contributes to its effectiveness in these conditions. The clinical efficacy rate for various infections treated with Cefdinir was reported to be 71.9%, with particularly good results in acute upper respiratory tract infections, pneumonia, and urinary tract infections .

Dosage and Administration

In clinical studies, Cefdinir has been administered at daily doses ranging from 200 to 600 mg for periods of 2 to 32 days, depending on the type and severity of infection . The specific dosage regimen should be tailored to the individual patient and the particular infection being treated, with consideration for factors such as severity of infection, susceptibility of the causative organism, and patient-specific factors like renal function.

Laboratory ParameterIncidence
Incidence ≥ 1%
Increased Urine Leukocytes2%
Increased Urine Protein2%
Increased Gamma-glutamyltransferase1%
Lymphocytes (Increased/Decreased)1%/0.2%
Increased Microhematuria1%
Incidence < 1% but > 0.1%
Increased Glucose0.9%
Increased Urine Glucose0.9%
White Blood Cells (Increased/Decreased)0.9%/0.7%
Increased Alanine Aminotransferase (ALT)0.7%
Increased Eosinophils0.7%
Urine Specific Gravity (Increased/Decreased)0.6%/0.2%
Decreased Bicarbonate0.6%
Phosphorus (Increased/Decreased)0.6%/0.3%

Gastrointestinal effects such as diarrhea or loose stool are among the most commonly reported adverse effects of Cefdinir, observed in a small percentage of patients in clinical trials . These gastrointestinal effects are typically mild and self-limiting.

Hematological and biochemical abnormalities associated with Cefdinir use include eosinophilia (increased eosinophil count) and elevated liver enzymes (GOT and GPT) . In clinical trials involving 3,841 adult and adolescent patients, various laboratory value changes were observed as detailed in Table 4 .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator